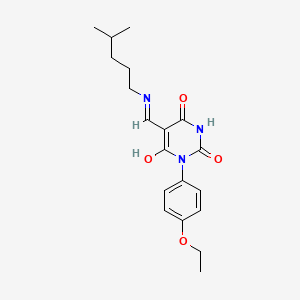![molecular formula C28H28N2O4S2 B3733579 N,N'-([1,1'-Biphenyl]-4,4'-diyl)bis(4-ethylbenzenesulfonamide)](/img/structure/B3733579.png)
N,N'-([1,1'-Biphenyl]-4,4'-diyl)bis(4-ethylbenzenesulfonamide)
Overview
Description
N,N’-([1,1’-Biphenyl]-4,4’-diyl)bis(4-ethylbenzenesulfonamide): is a complex organic compound characterized by its biphenyl core and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-([1,1’-Biphenyl]-4,4’-diyl)bis(4-ethylbenzenesulfonamide) typically involves a multi-step process. One common method includes the reaction of 4,4’-dichlorobiphenyl with 4-ethylbenzenesulfonamide in the presence of a base, such as sodium hydride, under reflux conditions. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: N,N’-([1,1’-Biphenyl]-4,4’-diyl)bis(4-ethylbenzenesulfonamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide groups to amines.
Substitution: The biphenyl core allows for electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Nitro or halogenated biphenyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, N,N’-([1,1’-Biphenyl]-4,4’-diyl)bis(4-ethylbenzenesulfonamide) is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology and Medicine: The compound’s sulfonamide groups are of particular interest in medicinal chemistry. Sulfonamides are known for their antibacterial properties, and this compound could be explored for potential pharmaceutical applications.
Industry: In the industrial sector, this compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Its biphenyl core provides stability and enhances electronic properties.
Mechanism of Action
The mechanism of action of N,N’-([1,1’-Biphenyl]-4,4’-diyl)bis(4-ethylbenzenesulfonamide) involves its interaction with specific molecular targets. The sulfonamide groups can form hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The biphenyl core can interact with aromatic residues in proteins, affecting their function.
Comparison with Similar Compounds
4,4’-Bis(N-carbazolyl)-1,1’-biphenyl (CBP): Used in OLEDs due to its high hole mobility.
N,N’-Diphenyl-N,N’-bis(1-naphthyl)-1,1’-biphenyl-4,4’-diamine (NPB): Known for its hole-transporting properties in OLEDs.
N,N-Bis(4’-(hexyloxy)-[1,1’-biphenyl]-4-yl)thiophen-2-amine: Utilized in optoelectronic devices.
Properties
IUPAC Name |
4-ethyl-N-[4-[4-[(4-ethylphenyl)sulfonylamino]phenyl]phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O4S2/c1-3-21-5-17-27(18-6-21)35(31,32)29-25-13-9-23(10-14-25)24-11-15-26(16-12-24)30-36(33,34)28-19-7-22(4-2)8-20-28/h5-20,29-30H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFZJSVICEGWSCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(2,6-dichlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]acrylamide](/img/structure/B3733499.png)




![N~1~-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B3733517.png)
![2-methyl-N-[(2-methyl-6-oxo-1,6-dihydropyrimidin-4-yl)methyl]-1-phenyl-1H-benzimidazole-5-carboxamide](/img/structure/B3733523.png)

![4,5-dimethyl-2-[3-[[methyl-[(5-methyl-1H-imidazol-2-yl)methyl]amino]methyl]phenyl]-1H-pyrimidin-6-one](/img/structure/B3733542.png)
![1-methyl-3-propan-2-yl-5-[6-(trifluoromethyl)pyridin-3-yl]-4H-imidazo[4,5-c]pyrazole](/img/structure/B3733557.png)
![2-(3-acetylindol-1-yl)-N-[(6-oxo-1H-pyrimidin-4-yl)methyl]butanamide](/img/structure/B3733568.png)
![6-(difluoromethyl)-2-[3-({methyl[2-(2-methylpiperidin-1-yl)ethyl]amino}methyl)phenyl]pyrimidin-4(3H)-one](/img/structure/B3733570.png)
![methyl 5-[(diethylamino)carbonyl]-2-[(2-furylcarbonyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B3733587.png)
